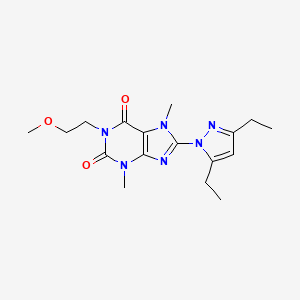
N-(2-phenylethyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-phenylethyl)-1,3-thiazol-2-amine” is a compound containing a phenylethyl group and a thiazol-2-amine group. The phenylethyl group is a common structural motif in organic chemistry and is present in many biologically active molecules . Thiazol-2-amine is a type of heterocyclic compound containing nitrogen and sulfur in a five-membered ring .
Molecular Structure Analysis
The molecular structure of “N-(2-phenylethyl)-1,3-thiazol-2-amine” would likely include a phenylethyl group attached to a thiazol-2-amine ring. The exact structure would depend on the positions of these groups relative to each other .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-phenylethyl)-1,3-thiazol-2-amine” would depend on its exact molecular structure. For instance, the presence of polar groups like the amine in thiazol-2-amine could influence its solubility in different solvents .
Applications De Recherche Scientifique
- The 2-phenethylamine motif is widely present in nature and plays a crucial role in various biological processes. For instance, endogenous catecholamines like dopamine, norepinephrine, and epinephrine contain an open-chain 2-phenethylamine structure. These neurotransmitters are essential for voluntary movement, stress response, and mood regulation .
- Researchers have explored derivatives of N-(2-phenylethyl)-1,3-thiazol-2-amine as potential therapeutic agents. These compounds have been investigated as ligands for adrenoceptors, carbonyl anhydrase, dopamine receptors, serotonin receptors (5-HT), monoamine oxidase (MAO), and peroxisome proliferator-activated receptors (PPAR) .
- The 2-phenethylamine moiety appears in several AR ligands. Examples include N6-(2-phenylethyl)adenosine (1), APNEA (N6-[2-(4-aminophenyl)ethyl]adenosine) (2), CGS 21680 (3), and ZM241385 (4) .
- Studies have explored the reactivity of N-(2-phenylethyl)-1,3-thiazol-2-amine with various nucleophiles, such as secondary aliphatic amines (e.g., diethylamine) and cyclic amines (e.g., piperidine and morpholine) .
- Unfortunately, the 2-phenethylamine scaffold has also been exploited for recreational use in designer drugs. These compounds, although not suitable for therapeutic purposes, highlight the versatility of this motif .
- Researchers continue to explore novel bioactive 2-phenethylamines. By understanding their binding profiles and therapeutic potential, we can identify promising leads for drug development .
Medicinal Chemistry
Adenosine Receptors (AR)
Chemical Reactions
Designer Drugs and Abuse-Related Conditions
Potential Therapeutic Targets
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for “N-(2-phenylethyl)-1,3-thiazol-2-amine” would depend on its biological activity and potential applications. For instance, if it shows promising activity in a certain biological context, future research could focus on optimizing its properties for that application .
Propriétés
IUPAC Name |
N-(2-phenylethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-2-4-10(5-3-1)6-7-12-11-13-8-9-14-11/h1-5,8-9H,6-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFFAPQYMPSJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2667261.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/no-structure.png)
![(3E)-1-(4-methylbenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2667264.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-2-(oxolan-2-yl)acetamide](/img/structure/B2667265.png)
![2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B2667267.png)
![2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid](/img/structure/B2667268.png)
![3-Fluorobenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide](/img/structure/B2667270.png)
![2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2667272.png)


![2-(1-Pyrrolidinyl)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2667276.png)
![3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2667277.png)
![3,5-Dimethyl-4-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2667278.png)